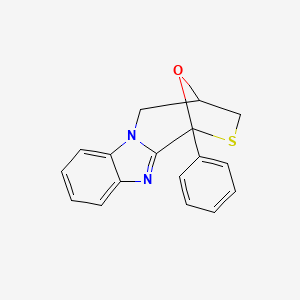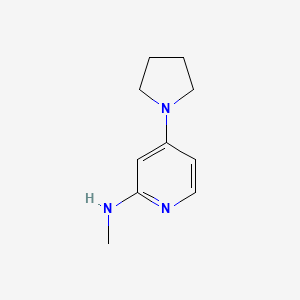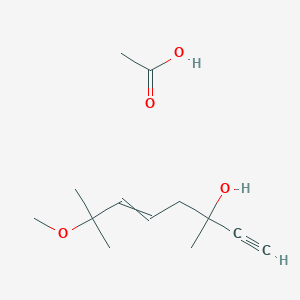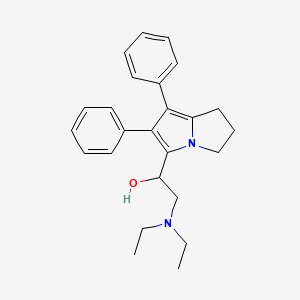
4,5-Dihydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)thiazepino(4,3-a)benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)thiazepino(4,3-a)benzimidazole is a complex heterocyclic compound that features a unique combination of thiazepine and benzimidazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)thiazepino(4,3-a)benzimidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of a benzimidazole derivative with a thiazepine precursor. This intermediate is then subjected to cyclization under acidic or basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)thiazepino(4,3-a)benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, hydrogenated compounds.
Aplicaciones Científicas De Investigación
4,5-Dihydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)thiazepino(4,3-a)benzimidazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4,5-Dihydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)thiazepino(4,3-a)benzimidazole involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other heterocyclic molecules with thiazepine or benzimidazole rings, such as:
- 4,5-Dihydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole
- 5,6-Dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2
Uniqueness
What sets 4,5-Dihydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)thiazepino(4,3-a)benzimidazole apart is its specific combination of thiazepine and benzimidazole rings, which may confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
76099-30-4 |
|---|---|
Fórmula molecular |
C17H14N2OS |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
1-phenyl-15-oxa-14-thia-3,10-diazatetracyclo[10.2.1.02,10.04,9]pentadeca-2,4,6,8-tetraene |
InChI |
InChI=1S/C17H14N2OS/c1-2-6-12(7-3-1)17-16-18-14-8-4-5-9-15(14)19(16)10-13(20-17)11-21-17/h1-9,13H,10-11H2 |
Clave InChI |
DAGJUBHDLVLDKE-UHFFFAOYSA-N |
SMILES canónico |
C1C2CSC(O2)(C3=NC4=CC=CC=C4N31)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,5-Tris[(propan-2-yl)sulfanyl]benzene](/img/structure/B14453155.png)

![9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14453169.png)

![4-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14453176.png)

![3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene](/img/structure/B14453196.png)






